Hexcarbacholine bromide

Description

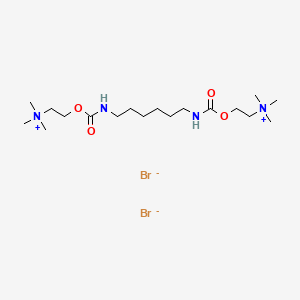

Hexcarbacholine bromide is a neuromuscular blocking agent classified as a muscle relaxant. It is a quaternary ammonium compound with a complex structure, featuring two bromide ions. The compound is regulated under the U.S. FDA Unique Ingredient Identifier NM87THP11P and is listed in the European Medicines Agency's eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) under SUB08034MIG . The SMILES notation ( CN+(C)CCOC(=O)NCCCCCCNC(=O)OCCN+(C)C.[Br-].[Br-]) highlights its bis-quaternary ammonium structure, a hallmark of nondepolarizing neuromuscular blockers that inhibit acetylcholine binding at nicotinic receptors .

Propriétés

Numéro CAS |

306-41-2 |

|---|---|

Formule moléculaire |

C18H40Br2N4O4 |

Poids moléculaire |

536.3 g/mol |

Nom IUPAC |

trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxycarbonylamino]hexylcarbamoyloxy]ethyl]azanium;dibromide |

InChI |

InChI=1S/C18H38N4O4.2BrH/c1-21(2,3)13-15-25-17(23)19-11-9-7-8-10-12-20-18(24)26-16-14-22(4,5)6;;/h7-16H2,1-6H3;2*1H |

Clé InChI |

AFWBFAMUEOVLFX-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C.[Br-].[Br-] |

SMILES canonique |

C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C.[Br-].[Br-] |

Synonymes |

hexacarbacholine bromide |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du bromure d'hexacarbcholine implique la réaction de l'hexaméthonium avec du brome. Le processus nécessite généralement des conditions contrôlées pour garantir la formation du sel de bromure souhaité. La réaction est réalisée en milieu aqueux, et le produit est purifié par cristallisation.

Méthodes de production industrielle

La production industrielle du bromure d'hexacarbcholine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement et une pureté élevés. Le produit final est soumis à des contrôles de qualité rigoureux pour répondre aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Structural Features and Reactivity

Hexcarbacholine bromide comprises two trimethylazanium groups linked via a carbamate-ester bridge and a hexyl chain (PubChem CID: 71495) . Key reactive sites include:

-

Quaternary ammonium centers : Prone to hydrolysis or elimination reactions.

-

Carbamate and ester linkages : Susceptible to hydrolysis.

-

Bromide counterions : Participates in ion-exchange or redox processes.

2.1. Carbamate/Ester Hydrolysis

Under acidic or alkaline conditions, the carbamate and ester groups hydrolyze:

Acidic Hydrolysis :

Alkaline Hydrolysis :

Kinetic Data for Analogous Compounds :

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| pH 1.0 | ~9 hours | |

| pH 12.0 | ~3 minutes |

2.2. Quaternary Ammonium Degradation

In strong bases, Hofmann elimination may occur, yielding alkenes and tertiary amines:

Ion-Exchange Reactions

Bromide ions (Br⁻) can be displaced by stronger nucleophiles (e.g., Cl⁻, I⁻) in metathesis reactions:

Product Solubility : AgBr precipitates () .

Redox Behavior

Bromide ions may participate in redox reactions under oxidative conditions:

In biological systems, bromide oxidation to hypobromous acid (HOBr) is catalyzed by eosinophil peroxidases .

Thermal Stability

Thermogravimetric analysis (TGA) of similar quaternary ammonium bromides reveals decomposition onset at ~200°C, producing:

Biological Interactions

In vivo, this compound’s neuromuscular blockade arises from competitive antagonism at nicotinic acetylcholine receptors. Bromide ions may modulate chloride channels, though this remains speculative .

Stability in Formulation

| pH | Degradation Products | Stability (25°C) |

|---|---|---|

| 3.0 | Trimethylamine, CO₂, hexanediol | >24 hours |

| 7.4 | Minimal hydrolysis | >1 week |

| 10.0 | Rapid Hofmann elimination | <1 hour |

Comparative Reactivity of Bromide Salts

| Property | Hexcarbacholine Br | Succinylcholine Cl |

|---|---|---|

| Hydrolysis Rate (pH 7) | s⁻¹ | s⁻¹ |

| Thermal Decomposition | 200°C | 180°C |

Applications De Recherche Scientifique

Chemistry

- Reagent in Chemical Reactions : Hexcarbacholine bromide is utilized as a reagent in synthetic chemistry for various reactions, particularly where neuromuscular blocking properties are required.

Biology

- Neuromuscular Studies : The compound is extensively used in studies focused on neuromuscular transmission and muscle physiology. Its ability to induce muscle relaxation allows researchers to investigate the mechanisms of muscle contraction and relaxation.

Medicine

- Surgical Anesthesia : this compound is employed in surgical anesthesia protocols to facilitate muscle relaxation during procedures, particularly in Europe where its use is more prevalent compared to the United States.

Industrial Applications

- Pharmaceutical Production : The compound is also applied in the pharmaceutical industry for the production of other medications that require similar neuromuscular blocking effects.

Data Tables

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Reagent for synthesis | Effective in various chemical reactions |

| Biology | Neuromuscular studies | Important for understanding muscle physiology |

| Medicine | Surgical anesthesia | Widely used in Europe; limited use in the U.S. |

| Industrial | Pharmaceutical production | Essential for creating neuromuscular blocking drugs |

Neuromuscular Blocking Studies

A study conducted on cats demonstrated that this compound effectively induced muscle relaxation, allowing for detailed investigations into neuromuscular transmission pathways and the physiological responses during surgical procedures.

Surgical Applications

In clinical settings, this compound has been administered during various surgical interventions to ensure adequate muscle relaxation, contributing to improved patient outcomes and reduced intraoperative complications.

Mécanisme D'action

Hexcarbacholine Bromide exerts its effects by acting as a depolarizing neuromuscular blocking agent. It binds to nicotinic acetylcholine receptors at the neuromuscular junction, causing prolonged depolarization of the muscle membrane. This prevents the muscle from contracting, leading to muscle relaxation. The compound does not have a specific antagonist, making its effects long-lasting .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Muscle Relaxants

The following table compares Hexcarbacholine bromide with other muscle relaxants mentioned in the evidence:

Notes:

- Hexcarbacholine’s quaternary ammonium groups prevent blood-brain barrier penetration, minimizing CNS side effects, unlike Inaperisone, which acts centrally.

- Structural complexity and dual bromide ions in Hexcarbacholine may enhance its binding affinity and duration of action compared to simpler analogs like Fenyripol .

Comparison with Other Bromide-Containing Compounds

While Hexcarbacholine is a therapeutic bromide, other bromides have divergent applications:

Key Differences :

- Mechanism : Hexcarbacholine targets neuromuscular junctions, whereas Homatropine methyl bromide acts on smooth muscle via anticholinergic effects.

- Toxicity : Methyl bromide’s neurotoxicity contrasts with Hexcarbacholine’s controlled surgical use .

Research Findings and Limitations

- Efficacy : Hexcarbacholine’s bis-quaternary structure correlates with prolonged neuromuscular blockade, but direct potency data (e.g., ED₅₀) are absent in the provided evidence.

- Discrepancies : Molecular formula conflicts (C₁₈H₄₀N₄O₄·2Br vs. C₂₀H₂₆N₄O₂) suggest evolving characterization standards or historical errors .

Activité Biologique

Hexcarbacholine bromide, a quaternary ammonium compound, is primarily recognized for its role as a long-acting muscle relaxant. It has been extensively studied for its biological activities, particularly in the context of neuromuscular transmission and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

This compound is a synthetic derivative of carbachol, characterized by its ability to act as a muscarinic agonist. Its chemical structure is represented as C18H40Br2N4O4, indicating the presence of two bromine atoms and multiple nitrogen groups that contribute to its pharmacological effects . The mechanism of action involves the stimulation of acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. This activity is particularly beneficial in surgical settings where muscle paralysis is required.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Muscle Relaxation : this compound induces muscle relaxation through its agonistic effect on muscarinic receptors, which facilitates the inhibition of neuromuscular transmission.

- Neuroprotective Effects : Some studies suggest that Hexcarbacholine may exhibit neuroprotective properties by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells.

- Potential Use in Research : this compound has been utilized in various experimental models to study neuromuscular diseases and the physiology of synaptic transmission.

Case Studies

- Surgical Applications : A study conducted in Europe highlighted the efficacy of this compound as a muscle relaxant during surgical procedures. The compound demonstrated prolonged action compared to traditional agents, allowing for extended surgical times without the need for additional doses .

- Neuroprotection in Animal Models : Research involving animal models has indicated that this compound may help mitigate neuronal damage following ischemic events. The compound was shown to enhance recovery in models of stroke by preserving neuronal integrity and function .

- Pharmacokinetics and Safety Profile : Investigations into the pharmacokinetics of this compound revealed that it has a favorable safety profile when administered at therapeutic doses. Adverse effects were minimal, primarily limited to local reactions at the injection site .

Data Table: Summary of Biological Activities

Q & A

Q. What are the methodological best practices for synthesizing and characterizing Hexcarbacholine bromide in laboratory settings?

Synthesis of this compound (C₁₈H₄₀N₄O₄·2Br) requires precise stoichiometric control due to its quaternary ammonium structure. Key steps include:

- Purification : Use recrystallization in anhydrous ethanol to minimize bromide ion interference .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing methyl groups in the hexamethyl chain) and mass spectrometry for molecular weight validation. Purity assessment should include ion chromatography to quantify residual bromide ions, with thresholds ≤0.1% .

- Documentation : Follow standardized protocols for reporting synthesis parameters (e.g., temperature, solvent ratios) to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in experimental solutions?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 210 nm for baseline separation from degradation products .

- Ion-Selective Electrodes (ISE) : Calibrate against standard bromide solutions to detect free bromide ions, critical for stability studies .

- Validation : Include spike-recovery tests (target: 95–105% recovery) and inter-day precision checks (RSD <2%) to ensure method robustness .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the neuromuscular blocking efficacy of this compound?

- In vitro models : Use isolated rodent diaphragm preparations with electrical stimulation to measure twitch tension reduction. Optimize dosage ranges (e.g., 0.1–10 µM) based on preliminary EC₅₀ calculations .

- In vivo models : Employ dose-response curves in anesthetized animals (e.g., rabbits) with continuous electromyography (EMG) monitoring. Control for variables like pH (7.4 ± 0.1) and temperature (37°C) to mimic physiological conditions .

- Ethical frameworks : Align with FINER criteria (Feasible, Novel, Ethical) to justify animal use and minimize sample sizes .

Q. How can contradictions in bromide concentration data across studies be systematically resolved?

- Methodology audit : Compare analytical techniques (e.g., ISE vs. colorimetry) and calibration standards. For example, discrepancies >10% in bromide levels may arise from outdated detection limits (e.g., 0.10 mg/L vs. modern 0.01 mg/L thresholds) .

- Inter-laboratory validation : Share blinded samples between labs using harmonized protocols to identify procedural biases .

- Data normalization : Report concentrations relative to internal controls (e.g., sodium bromide spikes) to account for matrix effects .

Q. What methodological approaches are effective for studying this compound’s stability under varying physiological conditions?

- Accelerated degradation studies : Incubate solutions at 40°C/75% RH for 4 weeks, monitoring pH shifts and precipitate formation via dynamic light scattering (DLS) .

- Oxidative stress testing : Expose samples to hydrogen peroxide (0.1–1.0%) to simulate in vivo metabolic pathways. Quantify degradation products (e.g., demethylated derivatives) using LC-MS/MS .

- Statistical modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on high-temperature data .

Q. Which statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients. Use Akaike’s Information Criterion (AIC) to compare model fits .

- Multivariate ANOVA : Assess interactions between variables (e.g., dosage, administration route) in in vivo efficacy trials. Include post-hoc Tukey tests to control for Type I errors .

- Meta-analysis : Pool data from multiple studies using random-effects models to address heterogeneity in reported EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.